2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid

Description

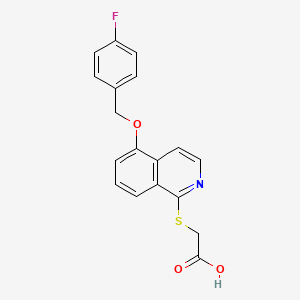

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a synthetic small molecule characterized by a thioacetic acid backbone linked to an isoquinoline scaffold substituted with a 4-fluorobenzyloxy group at the 5-position.

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S/c19-13-6-4-12(5-7-13)10-23-16-3-1-2-15-14(16)8-9-20-18(15)24-11-17(21)22/h1-9H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRISYRUQJGTRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2SCC(=O)O)C(=C1)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the fluorobenzyl group, and the attachment of the thioacetic acid moiety. Common synthetic routes may involve:

Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoquinoline derivative.

Attachment of Thioacetic Acid: This can be done through thiolation reactions using thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or a sulfide.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, toxicity, and biological activity. Key insights are derived from analogs in the provided evidence.

Structural and Physicochemical Properties

*Estimated based on fluorobenzyl group’s contribution to lipophilicity compared to methoxy or unsubstituted analogs .

- Sodium salts (e.g., QAC-5) exhibit lower log P/D values due to ionization, which improves aqueous solubility but may reduce passive diffusion .

Toxicity Profiles

*Prediction based on structural similarities to triazole derivatives .

- Key Observations :

Research Implications and Limitations

- Gaps in Data : Direct experimental data on the target compound is absent in the provided evidence; comparisons rely on structural analogs.

- Agricultural Potential: The compound’s structural similarity to QAC-5 suggests utility in plant growth regulation, though in vivo validation is needed .

Biological Activity

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetic acid is a compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound combines an isoquinoline moiety, a fluorobenzyl group, and a thioacetic acid group, which may contribute to its diverse pharmacological properties. Research has indicated its potential applications in various therapeutic areas, including oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1203204-13-0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The thioacetic acid moiety may facilitate interactions that modulate enzyme activity, while the isoquinoline core is known for its role in various biological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes or other kinases, which are crucial in inflammatory pathways.

- Receptor Binding : It may bind to specific receptors involved in cell signaling, influencing cellular responses associated with growth and apoptosis.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma).

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These values indicate potent antiproliferative effects, suggesting that further investigation into its mechanisms could yield valuable insights for therapeutic development.

Anti-inflammatory Properties

The compound's thioacetic acid component suggests potential anti-inflammatory properties. Thioesters are known to exhibit such activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various derivatives of isoquinoline compounds on COX enzymes. The results indicated that compounds with similar structures to this compound exhibited significant inhibition, supporting the hypothesis that this compound may also possess similar activity .

- Anticancer Efficacy : A recent study focused on the anticancer properties of isoquinoline derivatives found that compounds with a fluorobenzyl substitution showed enhanced cytotoxicity against several cancer cell lines, reinforcing the potential of this compound as a lead compound for drug development .

- Inflammation Model : An experimental model of inflammation demonstrated that thioacetic acids could reduce inflammatory markers significantly. This suggests that this compound might be effective in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.